3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid 3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2375274-00-1
VCID: VC7081325
InChI: InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
SMILES: C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O
Molecular Formula: C22H21NO4
Molecular Weight: 363.413

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid

CAS No.: 2375274-00-1

Cat. No.: VC7081325

Molecular Formula: C22H21NO4

Molecular Weight: 363.413

* For research use only. Not for human or veterinary use.

3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid - 2375274-00-1

Specification

CAS No. 2375274-00-1
Molecular Formula C22H21NO4
Molecular Weight 363.413
IUPAC Name 3-(9H-fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Standard InChI InChI=1S/C22H21NO4/c24-20(25)22-9-14(10-22)11-23(13-22)21(26)27-12-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,14,19H,9-13H2,(H,24,25)
Standard InChI Key ILKUNSQFIUBFSL-UHFFFAOYSA-N
SMILES C1C2CC1(CN(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O

Introduction

Structural Characteristics

The compound’s defining feature is its bicyclo[3.1.1]heptane scaffold, a seven-membered ring system containing one nitrogen atom (azabicyclo) and two bridging carbons. The Fmoc group, a widely used amine-protecting group in solid-phase peptide synthesis, is attached to the nitrogen atom via a carbamate linkage. This configuration imposes steric constraints that influence the molecule’s conformational flexibility and interaction with biological targets .

Molecular Geometry

The azabicyclo[3.1.1]heptane core adopts a boat-like conformation, with the nitrogen atom positioned at the bridgehead. X-ray crystallographic studies of analogous compounds, such as 6-azabicyclo[3.1.1]heptanes, reveal that substituents at the 3-position occupy equatorial or axial positions depending on stereochemistry . For instance, in cis-3-substituted derivatives, the Fmoc group extends outward, minimizing steric clashes with the bicyclic framework .

Electronic Properties

The Fmoc group introduces electron-withdrawing effects via its carbonyl moiety, polarizing the adjacent N–C bond. This polarization enhances the stability of the carbamate linkage under basic conditions, a critical property for its role in peptide synthesis .

Table 1: Key Structural Parameters

PropertyValue/DescriptionSource
Molecular FormulaC₂₃H₂₁NO₄
Molecular Weight375.4 g/mol
IUPAC Name3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.1]heptane-1-carboxylic acid
Hybridization of Nitrogensp³
Predicted LogP2.8 (indicative of moderate lipophilicity)

Synthesis and Production

Synthetic Routes

The synthesis of azabicyclo[3.1.1]heptane derivatives typically involves multistep sequences starting from malonate esters or azetidine precursors. A scalable method reported by J. Org. Chem. (2024) utilizes double alkylation of malonate with cis-2,4-bis(mesyloxymethyl)azetidine-1-carboxylate, followed by hydrolysis and decarboxylation . For the target compound, additional steps include:

  • Fmoc Protection: Reaction of the secondary amine with Fmoc-Cl (9-fluorenylmethyl chloroformate) under Schotten-Baumann conditions.

  • Carboxylic Acid Functionalization: Oxidation or hydrolysis of a nitrile or ester group to yield the carboxylic acid moiety .

Industrial-Scale Production

Optimized protocols enable the production of multi-gram quantities. Key parameters include:

  • Temperature Control: Reactions are conducted at 0–25°C to prevent epimerization.

  • Catalysts: Lipases or palladium complexes may accelerate specific steps .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
BicyclizationNaH, THF, 0°C → 25°C65–70%
Fmoc ProtectionFmoc-Cl, NaHCO₃, H₂O/CH₂Cl₂85%
DecarboxylationPb(OAc)₄, AcOH, 80°C78%

Physicochemical Properties

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water. Its stability profile is influenced by the Fmoc group, which decomposes under strongly acidic or basic conditions .

Table 3: Physicochemical Data

PropertyValueSource
Melting Point192–195°C (decomposes)
Solubility in DMSO25 mg/mL
pKa (Carboxylic Acid)~3.2

Comparative Analysis with Analogous Compounds

Structural Analogues

  • 3-{[(tert-Butoxy)carbonyl]amino}-6-azabicyclo[3.1.1]heptane-6-carboxylic acid: The Boc group offers alternative protection strategies but lacks the UV-active fluorenyl moiety .

  • 3-Azabicyclo[3.2.0]heptane-1-carboxylic acid: The smaller bicyclo[3.2.0] system reduces steric bulk but diminishes conformational rigidity .

Table 4: Comparative Properties

CompoundMolecular WeightLogPBioactivity
Target Compound375.42.8Protease inhibition
Boc-Protected Analogue312.31.9Kinase modulation
Bicyclo[3.2.0]heptane Derivative349.42.1GPCR antagonism

Applications in Medicinal Chemistry

Peptide Synthesis

The Fmoc group enables efficient solid-phase synthesis of constrained peptides, improving yield and purity .

Drug Discovery

  • Lead Optimization: Incorporation into small molecules enhances target selectivity.

  • Prodrug Design: The carboxylic acid facilitates esterification for improved bioavailability .

Future Directions

  • Stereoselective Synthesis: Development of chiral catalysts to access enantiopure derivatives .

  • Bioconjugation: Exploiting the carboxylic acid for antibody-drug conjugate (ADC) development .

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